molecular formula C25H22N2O6 B458579 2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID

2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID

Katalognummer: B458579
Molekulargewicht: 446.5g/mol
InChI-Schlüssel: CNJKNYMSRBTEAR-JCMHNJIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:

    Formation of the Methoxybenzoyl Intermediate: This involves the reaction of 4-methoxybenzoic acid with suitable reagents to form the methoxybenzoyl intermediate.

    Coupling with Amino Compounds: The intermediate is then coupled with amino compounds under controlled conditions to form the desired product.

    Final Cyclization and Purification: The final step involves cyclization and purification to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the additional aromatic rings and functional groups.

    4-methoxyphenylpropanoic acid: Similar in structure but differs in the position and type of functional groups.

Uniqueness

2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. This complexity allows for a broader range of interactions and applications.

Eigenschaften

Molekularformel

C25H22N2O6

Molekulargewicht

446.5g/mol

IUPAC-Name

2-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C25H22N2O6/c1-32-18-11-7-16(8-12-18)15-22(27-23(28)17-9-13-19(33-2)14-10-17)24(29)26-21-6-4-3-5-20(21)25(30)31/h3-15H,1-2H3,(H,26,29)(H,27,28)(H,30,31)/b22-15-

InChI-Schlüssel

CNJKNYMSRBTEAR-JCMHNJIXSA-N

SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)C3=CC=C(C=C3)OC

Isomerische SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC=C2C(=O)O)\NC(=O)C3=CC=C(C=C3)OC

Kanonische SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.